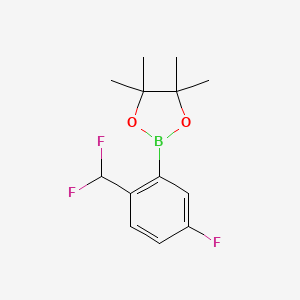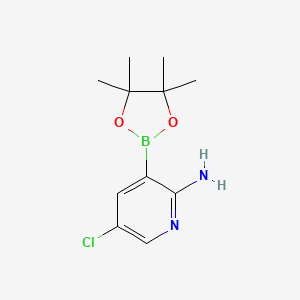
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol: is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Boronic Acid Formation: : The starting material is often a boronic acid or its ester, which undergoes a series of reactions to introduce the desired substituents.
Cyclization: : The cyclohexene ring is formed through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.
Functional Group Modifications: : Further modifications to the functional groups are carried out to achieve the final structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion of the boronic acid group to a boronic ester or borate.
Reduction: : Reduction of the double bond in the cyclohexene ring.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Boronic Esters: : Resulting from the oxidation of boronic acids.
Cyclohexanol Derivatives: : Formed through the reduction of the double bond.
Substituted Cyclohexenes: : Resulting from substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: : It is used in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.
Materials Science: : It can be employed in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, boronic acids can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : Similar compounds include other boronic acids and their derivatives.
Cyclohexene Derivatives: : Compounds with similar cyclohexene structures.
Uniqueness
This compound is unique due to its specific combination of boronic acid and cyclohexene functionalities, which allows for diverse reactivity and applications.
Properties
CAS No. |
1006389-64-5 |
|---|---|
Molecular Formula |
C14H25BO3 |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




